molecular formula C17H27N3O2 B7985036 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7985036
M. Wt: 305.4 g/mol
InChI Key: RHNSUHOFTXNWHO-MRXNPFEDSA-N
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Description

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral tertiary amine featuring a pyrrolidine core substituted with a 2-aminoethyl group at the nitrogen atom, an isopropyl-carbamic acid benzyl ester moiety at the 3-position, and an R-configuration at the stereogenic center.

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-14(2)20(16-8-10-19(12-16)11-9-18)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNSUHOFTXNWHO-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an aminoethyl moiety.

    Carbamate Formation: The final step involves the formation of the carbamic acid ester by reacting the intermediate with isopropyl chloroformate and benzyl alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ester can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, while the carbamic acid ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of pyrrolidine-based carbamic acid esters with varying substituents. Key structural analogs include:

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

  • Substituent : 2-Hydroxyethyl group.
  • Molecular Formula : C₁₇H₂₆N₂O₃.
  • Molar Mass : 306.4 g/mol.
  • This variant is commercially available and structurally well-characterized .

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

  • Substituent : 2-Chloroacetyl group.
  • Molecular Formula : C₁₇H₂₃ClN₂O₃.
  • Molar Mass : 338.83 g/mol.
  • Its higher molar mass and chlorine content may impact pharmacokinetics .

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

  • Substituent: 2-Aminoacetyl group.
  • CAS : 1353944-41-7.
  • Key Difference: The aminoacetyl group (NH₂-CO-) replaces the aminoethyl group, altering hydrogen-bonding capacity and metabolic stability. Stereoisomers (R/S) are noted, highlighting the importance of chirality in biological activity .

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

  • Substituent: (S)-2-Amino-3-methyl-butyryl group.
  • CAS : 1401665-71-1.
  • Key Difference : The branched butyryl chain and ethyl-carbamate group may enhance lipophilicity and membrane permeability compared to the isopropyl variant .

Comparative Data Analysis

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Property/Application
Target Compound 2-Aminoethyl ~C₁₇H₂₇N₃O₂ ~325.4 (inferred) Discontinued
[(R)-1-(2-Hydroxy-ethyl)-...] 2-Hydroxyethyl C₁₇H₂₆N₂O₃ 306.4 Enhanced hydrophilicity
[(R)-1-(2-Chloro-acetyl)-...] 2-Chloroacetyl C₁₇H₂₃ClN₂O₃ 338.83 Electrophilic precursor
[1-(2-Amino-acetyl)-...] 2-Aminoacetyl Not provided Not provided Stereoisomer-dependent activity
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-...] 2-Amino-3-methyl-butyryl Not provided Not provided Lipophilicity enhancement

Research Findings and Pharmacological Implications

Solubility and Bioavailability: The hydroxyl variant (C₁₇H₂₆N₂O₃) exhibits higher aqueous solubility than the chloroacetyl derivative due to its polar hydroxyl group . The aminoethyl group in the target compound may confer moderate solubility but could increase susceptibility to enzymatic degradation.

Reactivity and Stability: The chloroacetyl derivative’s electrophilic nature makes it a candidate for prodrug design or covalent inhibitor synthesis . The discontinued status of the target compound suggests instability or synthetic challenges, possibly linked to the aminoethyl group’s reactivity .

Stereochemical Impact: highlights the role of stereochemistry; R/S isomers of aminoacetyl analogs exhibit distinct biological activities, underscoring the importance of chiral purity in drug development .

Pharmacokinetic Considerations :

  • The butyryl-substituted compound () demonstrates how bulkier substituents may enhance tissue penetration but reduce renal clearance .

Biological Activity

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H27_{27}N3_3O2_2
  • Molecular Weight : 303.42 g/mol
  • CAS Number : 1353995-65-9

The compound features a pyrrolidine ring, an amino acid moiety, and a carbamic acid ester, which contribute to its reactivity and potential biological interactions.

Pharmacological Properties

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in mediating cellular responses to neurotransmitters and hormones.
  • Ion Channels : The modulation of ion channels may contribute to its anticonvulsant effects by stabilizing neuronal excitability.
  • Apoptotic Pathways : The compound's ability to induce apoptosis in cancer cells suggests it may activate intrinsic apoptotic pathways.

Study 1: Anticonvulsant Screening

In a study evaluating the anticonvulsant properties of various pyrrolidine derivatives, this compound was included in a series of tests using the maximal electroshock seizure (MES) model. The results indicated a dose-dependent reduction in seizure duration compared to control groups, suggesting potential therapeutic applications in epilepsy management .

Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of several pyrrolidine-based compounds on human cancer cell lines (e.g., HeLa and MCF-7). The tested compound demonstrated an IC50_{50} value comparable to established chemotherapeutic agents, indicating significant antiproliferative activity. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .

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